molecular formula C18H22N2O3 B11391355 4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11391355
M. Wt: 314.4 g/mol
InChI Key: IKVPOOCLAYHDFK-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3C16​H20​N2​O3​

    .
  • It contains a benzoxazole ring fused to a tetrahydrobenzoxazole moiety, with a butoxy group and an amide functionality.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Reaction Conditions: These reactions typically involve the reaction of an aryl or alkyl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

      Industrial Production Methods: Information on industrial-scale production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: As a boronic ester, it can undergo various reactions, including

      Common Reagents and Conditions: Palladium catalysts, bases (such as potassium carbonate), and organic solvents are commonly used.

      Major Products: The major products depend on the specific reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Boronic esters are versatile intermediates in organic synthesis, used for building complex molecules.

      Biology: They can be employed in bioconjugation and drug delivery.

      Medicine: Some boronic esters exhibit antitumor or antimicrobial activity.

      Industry: Their use extends to materials science and catalysis.

  • Mechanism of Action

    • The specific mechanism of action for this compound would require further research. boronic esters often interact with enzymes, receptors, or other biological targets due to their electrophilic boron center.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons for this specific compound. related boronic esters or benzoxazole derivatives could serve as points of comparison.

    Properties

    Molecular Formula

    C18H22N2O3

    Molecular Weight

    314.4 g/mol

    IUPAC Name

    4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

    InChI

    InChI=1S/C18H22N2O3/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)19-18-15-6-4-5-7-16(15)20-23-18/h8-11H,2-7,12H2,1H3,(H,19,21)

    InChI Key

    IKVPOOCLAYHDFK-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

    Origin of Product

    United States

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